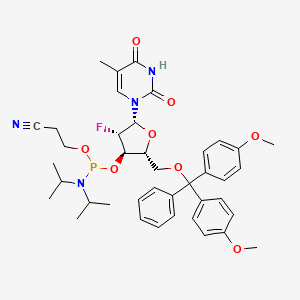
5'-O-(4,4'-Dimethoxytrityl)-2'-deoxy-2'-fluoro-5-methyl-b-D-arabinouridine-3'-CED-phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxy-2’-fluoro-5-methyl-b-D-arabinouridine-3’-CED-phosphoramidite is a synthetic nucleoside analog used in the field of molecular biology and medicinal chemistry. This compound is particularly significant in the synthesis of modified oligonucleotides, which are essential for various applications including gene therapy, antisense therapy, and as molecular probes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxy-2’-fluoro-5-methyl-b-D-arabinouridine-3’-CED-phosphoramidite typically involves multiple steps:
Protection of the Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using 4,4’-dimethoxytrityl chloride under basic conditions.
Fluorination: The 2’-hydroxyl group is selectively fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Methylation: The 5-position of the uridine ring is methylated using methyl iodide in the presence of a base.
Phosphitylation: The 3’-hydroxyl group is phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 5-methyl group, forming a hydroxymethyl derivative.
Reduction: Reduction reactions can target the 2’-fluoro group, converting it back to a hydroxyl group.
Substitution: The 2’-fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products
Oxidation: 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxy-2’-hydroxy-5-methyl-b-D-arabinouridine-3’-CED-phosphoramidite.
Reduction: 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxy-5-methyl-b-D-arabinouridine-3’-CED-phosphoramidite.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxy-2’-fluoro-5-methyl-b-D-arabinouridine-3’-CED-phosphoramidite has several applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions.
Biology: Employed in the development of antisense oligonucleotides for gene silencing.
Medicine: Utilized in the design of therapeutic nucleotides for treating genetic disorders.
Industry: Applied in the production of diagnostic probes and molecular markers.
Mechanism of Action
The compound exerts its effects by incorporating into oligonucleotides, where it can modulate the stability and binding affinity of the nucleic acid duplexes. The presence of the 2’-fluoro and 5-methyl groups enhances the binding specificity and resistance to nuclease degradation. The molecular targets include complementary RNA or DNA sequences, and the pathways involved are primarily related to gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyuridine
- 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxy-2’-fluoro-uridine
- 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxy-5-methyluridine
Uniqueness
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxy-2’-fluoro-5-methyl-b-D-arabinouridine-3’-CED-phosphoramidite is unique due to the combination of the 2’-fluoro and 5-methyl modifications, which provide enhanced stability and binding affinity compared to other similar compounds. This makes it particularly valuable in therapeutic and diagnostic applications where high specificity and resistance to degradation are crucial.
Biological Activity
5'-O-(4,4'-Dimethoxytrityl)-2'-deoxy-2'-fluoro-5-methyl-b-D-arabinouridine-3'-CED-phosphoramidite is a modified nucleoside that has garnered attention for its potential applications in molecular biology and therapeutic development. This compound is particularly noted for its role in the synthesis of oligonucleotides, which are crucial for various biotechnological and pharmaceutical applications.
- Chemical Formula : C₃₀H₃₁N₂O₇F
- Molecular Weight : 548.56 g/mol
- CAS Number : 144822-63-9
The biological activity of this compound primarily stems from its structural modifications, which enhance its stability and affinity for target nucleic acids. The incorporation of a fluorine atom and the dimethoxytrityl (DMT) protecting group significantly alters its interaction with enzymes involved in nucleic acid synthesis and degradation.
Antiviral Properties
Research indicates that modified nucleosides like 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxy-2'-fluoro-5-methyl-b-D-arabinouridine exhibit antiviral activities. For instance, similar compounds have been shown to inhibit viral replication by interfering with the viral RNA synthesis process. Studies suggest that these modifications can enhance the binding affinity to viral polymerases, thereby reducing the viral load in infected cells .
Anticancer Activity
The compound has also been investigated for its potential anticancer effects. The incorporation of fluorinated nucleosides into oligonucleotides can lead to increased cytotoxicity against cancer cells. This is attributed to the compound's ability to induce apoptosis in malignant cells while sparing normal cells, making it a promising candidate for targeted cancer therapies .
Study 1: Antiviral Efficacy
In a study assessing the antiviral efficacy of fluorinated nucleosides, researchers found that 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxy-2'-fluoro-5-methyl-b-D-arabinouridine demonstrated significant inhibition of viral replication in vitro. The study highlighted a dose-dependent response, where higher concentrations of the compound correlated with lower levels of viral RNA .
Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of modified nucleosides. The results indicated that treatment with this compound resulted in a marked reduction in cell viability in several cancer cell lines, including those resistant to conventional therapies. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell proliferation .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C40H48FN4O8P |
|---|---|
Molecular Weight |
762.8 g/mol |
IUPAC Name |
3-[[(2R,3R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H48FN4O8P/c1-26(2)45(27(3)4)54(51-23-11-22-42)53-36-34(52-38(35(36)41)44-24-28(5)37(46)43-39(44)47)25-50-40(29-12-9-8-10-13-29,30-14-18-32(48-6)19-15-30)31-16-20-33(49-7)21-17-31/h8-10,12-21,24,26-27,34-36,38H,11,23,25H2,1-7H3,(H,43,46,47)/t34-,35+,36-,38-,54?/m1/s1 |
InChI Key |
XUCJAZSCNJHDKP-HRYQFPRASA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)F |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















